7-Amino-5-methoxyindole dihydrochloride
CAS No.: 1352394-74-1
Cat. No.: VC3090546
Molecular Formula: C9H12Cl2N2O
Molecular Weight: 235.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352394-74-1 |
|---|---|
| Molecular Formula | C9H12Cl2N2O |
| Molecular Weight | 235.11 g/mol |
| IUPAC Name | 5-methoxy-1H-indol-7-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H10N2O.2ClH/c1-12-7-4-6-2-3-11-9(6)8(10)5-7;;/h2-5,11H,10H2,1H3;2*1H |
| Standard InChI Key | ASNNGSSRYSMKNB-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C2C(=C1)C=CN2)N.Cl.Cl |
| Canonical SMILES | COC1=CC(=C2C(=C1)C=CN2)N.Cl.Cl |
Introduction
Chemical Structure and Classification
7-Amino-5-methoxyindole dihydrochloride belongs to the indole class of heterocyclic organic compounds. Indoles are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The specific compound under discussion features two key modifications to the basic indole structure: a methoxy group (-OCH₃) at the 5-position and an amino group (-NH₂) at the 7-position . Additionally, the molecule exists as a dihydrochloride salt, where the basic nitrogen atoms are protonated and paired with chloride counter-ions .
The core indole structure is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. Indole derivatives with methoxy substituents, like the compound , often exhibit enhanced biological activities due to the electron-donating properties of the methoxy group, which can influence the reactivity and binding properties of the molecule .
The nomenclature of this compound follows standard chemical naming conventions, with numerals indicating the positions of substituents on the indole ring system. The "7-Amino" prefix denotes an amino group at position 7, while "5-methoxy" indicates a methoxy group at position 5 of the indole ring .
Physical and Chemical Properties
Chemical Properties and Reactivity
Based on the properties of similar methoxy-activated indoles, 7-Amino-5-methoxyindole dihydrochloride likely exhibits distinctive reactivity patterns influenced by its substituents. Methoxy groups at positions 4, 5, 6, or 7 of the indole ring are known to activate certain positions for electrophilic substitution reactions . The presence of the methoxy group at position 5 would influence the electron density distribution across the indole ring system, potentially enhancing reactivity at specific positions.
The amino group at position 7 would further modify the reactivity profile, providing an additional nucleophilic site that could participate in various chemical transformations. As a primary amine, this group could potentially undergo reactions such as acylation, alkylation, or serve as a nucleophile in condensation reactions .
The compound's existence as a dihydrochloride salt suggests that it has multiple basic centers, likely including the indole nitrogen and the primary amino group. The salt formation would enhance water solubility compared to the free base form, a common property of hydrochloride salts of nitrogen-containing compounds .
Table 1: Predicted Chemical Properties of 7-Amino-5-methoxyindole dihydrochloride
Biological and Pharmacological Properties
Structure-Activity Relationships
The biological activities of indole derivatives are strongly influenced by their substitution patterns. The position and nature of substituents around the indole core significantly affect their interactions with biological targets.
The methoxy group at position 5 of the indole ring typically enhances the electron density of the system, potentially influencing binding to receptor sites. Methoxy groups at various positions of the indole ring have been associated with different biological activities, including neuromodulatory effects in the case of certain methoxylated tryptamines .
The amino group at position 7 would provide a potential site for hydrogen bonding interactions with biological targets, which could be critical for specific receptor interactions. Additionally, this primary amine could serve as a point for further derivatization in medicinal chemistry applications, allowing for the creation of more complex compounds with tailored biological properties .
| Research Area | Potential Application | Relevance |
|---|---|---|
| Medicinal Chemistry | Building block for drug candidates | Structural similarity to bioactive indoles |
| Synthetic Methodology | Test substrate for new reactions | Presence of reactive functional groups |
| Pharmacology | Neuroscience research | Structural relation to neurotransmitters |
| Material Science | Precursor for functional materials | Indoles used in various material applications |
| Analytical Chemistry | Reference standard | For identification and quantification purposes |
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